Product packaging for 4-(Thiomorpholin-4-ylmethyl)benzoic acid(Cat. No.:CAS No. 414892-27-6)

4-(Thiomorpholin-4-ylmethyl)benzoic acid

Cat. No.: B1389178
CAS No.: 414892-27-6
M. Wt: 237.32 g/mol
InChI Key: XCTGGLXVGSAEIA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is nested within the broader context of heterocyclic chemistry and the exploration of functionalized benzoic acid derivatives. According to PubChem records, the compound was officially entered into the database on May 30, 2009, with the most recent modification date being May 18, 2025, indicating ongoing research interest and relevance.

The development of this compound likely stemmed from systematic investigations into thiomorpholine-containing molecules and their potential applications. Thiomorpholine itself, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, has been a subject of chemical interest for decades due to its unique electronic properties and potential as a pharmacophore in medicinal chemistry.

The synthesis of this compound typically involves reaction pathways that connect the thiomorpholine group to appropriately functionalized benzoic acid derivatives. While the specific discovery pathway for this compound is not extensively documented in the available literature, its structural features suggest deliberate design aimed at combining the properties of benzoic acid and thiomorpholine moieties for enhanced functionality.

Relevance in Modern Chemical Research

This compound holds significant relevance in contemporary chemical research, particularly in medicinal chemistry and drug development. The compound exemplifies the importance of heterocyclic scaffolds in the design of bioactive molecules with potential therapeutic applications.

Thiomorpholine derivatives broadly have been found to exhibit notable biological activities, including hypolipidemic and antioxidant properties. Research has demonstrated that certain thiomorpholine derivatives can inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with some compounds achieving inhibitory concentration (IC50) values as low as 7.5 μM. This antioxidant potential highlights the pharmacological significance of thiomorpholine-containing compounds like this compound.

Furthermore, the compound's structural features make it relevant in studies exploring enzyme inhibition and receptor interactions. Thiomorpholine derivatives have been investigated as potential dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment, as well as for their retinal protector, antitubercular, and antiprotozoal activities. The presence of the thiomorpholine ring, coupled with the benzoic acid moiety, creates a molecular framework capable of diverse interactions with biological targets.

The compound also exists in various forms, including its hydrochloride salt (CAS: 1240527-28-9), which may offer different solubility properties and stability profiles for specific applications. This versatility enhances its utility in chemical research and potential pharmaceutical development.

Table 1: Key Properties of this compound

Property Value Reference
Chemical Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS Number 414892-27-6
Structure Benzoic acid moiety linked to thiomorpholine via methylene
Physical State Solid
Database Creation May 30, 2009
Parent Compound CID 40465411

Overview of Benzoic Acid Derivatives and Thiomorpholine Scaffolds

Benzoic Acid Derivatives:

Benzoic acid and its derivatives constitute a fundamental class of organic compounds with widespread applications across multiple scientific and industrial domains. Structurally characterized by a carboxylic acid group attached to a benzene ring, benzoic acid serves as a versatile scaffold for the development of compounds with diverse properties and functions.

Organic molecules containing the benzoic acid moiety have demonstrated significant biological activities, including notable anticancer potential. Natural products featuring benzoic acid components exhibit important pharmacological properties, making this structural unit valuable in the design and synthesis of bioactive compounds. Several clinically relevant synthetic compounds incorporate benzoic acid scaffolds, including furosemide, tetracaine, and bumetanide.

The practical applications of benzoic acid extend beyond medicinal chemistry. It serves as a food preservative for acidic products like soft drinks and fruit juices, typically in the form of sodium benzoate. In pharmaceutical formulations, benzoic acid functions as a preservative in various products, including topical preparations and oral medications.

A notable example of benzoic acid derivatives in industrial applications is p-toluic acid (4-methylbenzoic acid), which plays a crucial role in the production of terephthalic acid, a key component in the manufacture of polyethylene terephthalate. This illustrates the significance of functionalized benzoic acids in commercial chemical processes.

Thiomorpholine Scaffolds:

Thiomorpholine represents a heterocyclic structure characterized by a six-membered ring containing nitrogen and sulfur atoms. This scaffold is structurally related to morpholine, with the key distinction being the replacement of the oxygen atom with sulfur, leading to distinct electronic properties and chemical behavior.

The thiomorpholine ring system has emerged as what researchers term a "privileged scaffold" in drug discovery, serving as an indispensable element in various pharmacophores. Compounds containing thiomorpholine moieties have exhibited selective enzyme inhibition against numerous receptors, underscoring their importance in medicinal chemistry.

Synthetic approaches to thiomorpholine scaffolds have evolved significantly, allowing for the development of derivatives with specific substituents and functional groups. These methodological advances have expanded the chemical space of thiomorpholine-containing compounds, facilitating structure-activity relationship studies and targeted design of bioactive molecules.

Thiomorpholine derivatives with various N-substituents have demonstrated promising biological activities, including hypocholesterolemic and antioxidant properties. The mechanism of action for certain thiomorpholine compounds involves inhibition of squalene synthase, thereby reducing cholesterol formation. This biological activity profile highlights the potential therapeutic applications of thiomorpholine-based compounds like this compound.

Table 2: Reported Activities of Thiomorpholine Derivatives

Activity Description Reference
Antioxidant Inhibition of ferrous/ascorbate-induced lipid peroxidation
Hypolipidemic Reduction in triglyceride, total cholesterol, and low-density lipoprotein levels
Enzyme Inhibition Potential dipeptidyl peptidase IV (DPP-IV) inhibitory activity
Retinal Protection Protective effects on retinal cells
Antitubercular Activity against mycobacterial species
Antiprotozoal Activity against protozoal organisms

Objectives and Scope of the Review

This review aims to provide a comprehensive introduction to this compound, focusing on its chemical identity, historical development, and significance in modern research. By examining this compound within the broader context of benzoic acid derivatives and thiomorpholine scaffolds, the review seeks to elucidate the structural and functional relationships that underpin its potential applications.

The scope of this review encompasses:

  • A detailed examination of the chemical structure and properties of this compound
  • An exploration of the historical context surrounding its discovery and development
  • An assessment of its relevance in contemporary chemical research, particularly in medicinal chemistry
  • A broader overview of benzoic acid derivatives and thiomorpholine scaffolds, highlighting their significance in chemical and pharmaceutical sciences
  • Presentation of research findings and data tables that illustrate the properties and potential applications of this compound

This review deliberately excludes information regarding dosage and administration protocols, as well as detailed safety and adverse effect profiles, focusing instead on the fundamental chemical aspects and research significance of this compound. By maintaining this focused approach, the review aims to provide a scientifically rigorous and informative resource for researchers and practitioners interested in this compound and related chemical entities.

The interdisciplinary nature of research on functionalized benzoic acids and heterocyclic compounds like thiomorpholine derivatives underscores the importance of this review in bridging multiple fields, including organic chemistry, medicinal chemistry, and pharmaceutical sciences. Through a systematic examination of this compound, this review contributes to the broader understanding of structure-function relationships in heterocyclic chemistry and their implications for scientific and technological advancement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2S B1389178 4-(Thiomorpholin-4-ylmethyl)benzoic acid CAS No. 414892-27-6

Properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGGLXVGSAEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654418
Record name 4-[(Thiomorpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414892-27-6
Record name 4-[(Thiomorpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzoic acid typically involves the reaction of thiomorpholine with a benzoic acid derivative under specific conditions. The process may include steps such as:

    Nucleophilic substitution: Thiomorpholine reacts with a benzoic acid derivative, often in the presence of a base to facilitate the substitution reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Automated purification systems: For consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiomorpholin-4-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoic acid moiety or the thiomorpholine group.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Modified benzoic acid derivatives.

    Substitution products: Various substituted benzoic acid derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-(thiomorpholin-4-ylmethyl)benzoic acid exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

  • The compound has been studied as an intermediate in the synthesis of imatinib, a well-known tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . Its structural similarity to other benzoic acid derivatives suggests potential in targeting similar pathways.

2. Antimicrobial Properties

  • Studies have shown that derivatives of benzoic acid can possess antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

  • Some derivatives of benzoic acid are noted for their anti-inflammatory properties, which could be relevant for this compound as well. Research into similar compounds indicates potential for use in conditions characterized by inflammation .

Case Studies

Several studies highlight the applications and efficacy of compounds related to this compound:

Study ReferenceFocusFindings
Synthesis ProcessDeveloped a green synthesis process for imatinib intermediates, showcasing the importance of environmentally friendly methods in drug development.
Antimicrobial ActivityInvestigated the antimicrobial effects of benzofuran derivatives, providing insights into structure-activity relationships that could extend to thiomorpholine derivatives.
Anti-inflammatory PropertiesExplored new thiazolidinone derivatives with insulinomimetic and anti-inflammatory properties, suggesting similar potential for thiomorpholine derivatives.

Pharmacological Insights

The pharmacological profile of this compound is still being elucidated. However, its structural characteristics position it as a candidate for further investigation in drug discovery programs aimed at cancer treatment and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine group can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Morpholine Analogs

Compound : 4-(4-Morpholinylmethyl)benzoic acid (CAS: 62642-62-0)

  • Structure : Morpholine (oxygen instead of sulfur in the heterocycle).
  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.256 g/mol
  • Melting Point: Not explicitly stated; synthesized derivatives in (e.g., compound 2k) show melting points ~237–240°C.
  • Morpholine derivatives (e.g., 2k in ) often exhibit lower metabolic stability due to oxidative susceptibility.

Sulfone Derivatives

Compound : 4-[(1,1-Dioxothiomorpholin-4-yl)methyl]benzoic acid (CAS: 465514-21-0)

  • Structure : Thiomorpholine 1,1-dioxide (sulfone group).
  • Molecular Formula: C₁₂H₁₃NO₄S
  • Key Differences: Sulfone group enhances polarity and hydrogen-bonding capacity, reducing membrane permeability compared to the non-oxidized thiomorpholine analog. Higher molecular weight (283.30 g/mol) due to additional oxygen atoms.

Thiazolidinone Derivatives

Compound : 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS: 101439-76-3)

  • Structure: Thiazolidinone ring with benzylidene and thioxo groups.
  • Molecular Formula: C₁₇H₁₁NO₃S₂
  • Molecular Weight : 341.4 g/mol
  • Key Differences: Thiazolidinone core introduces conformational rigidity and additional hydrogen-bonding sites. The thioxo group (C=S) may enhance interactions with biological targets like enzymes or receptors.

Thiophene-Containing Analogs

Compound : 4-(5-Formylthiophen-2-yl)benzoic acid (CAS: 174623-07-5)

  • Structure : Thiophene ring with a formyl substituent.
  • Molecular Formula : C₁₂H₈O₃S
  • Molecular Weight : 232.26 g/mol
  • Melting Point : 284–290°C
  • Key Differences :
    • Thiophene’s aromaticity and formyl group increase electron-withdrawing effects, lowering the pKa of the benzoic acid group compared to thiomorpholine derivatives.

Fluorinated Derivatives

Compound: 4-(4-Fluorophenoxy)benzoic acid (CAS: 129623-61-6)

  • Structure: Fluorophenoxy substituent at the para position.
  • Molecular Formula : C₁₃H₉FO₃
  • Molecular Weight : 232.21 g/mol
  • Melting Point : 171–175°C
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and bioavailability.

Physicochemical Properties

Property 4-(Thiomorpholin-4-ylmethyl)benzoic Acid (Analog) 4-Morpholinylmethyl Benzoic Acid 4-(4-Fluorophenoxy)benzoic Acid
Molecular Weight (g/mol) ~237 (estimated) 221.256 232.21
Melting Point (°C) Not available ~237–240 (derivatives) 171–175
Solubility Moderate (thiomorpholine enhances lipophilicity) Higher polarity reduces solubility Low (due to fluorophenoxy group)
pKa (Benzoic Acid) ~4.2 (estimated) ~4.5 ~3.9 (fluorine electron-withdrawing)

Biological Activity

4-(Thiomorpholin-4-ylmethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This compound is characterized by a thiomorpholine ring connected to a benzoic acid moiety, which influences its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N1O2S\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{2}\text{S}

This structure comprises a thiomorpholine ring and a benzoic acid group, which together contribute to the compound's reactivity and biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The thiomorpholine component may modulate enzyme activity, while the benzoic acid moiety can facilitate binding to target proteins, influencing their function and leading to biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans256

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially against multidrug-resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction in cancer cells. The precise mechanisms remain under investigation, but the compound's ability to interact with cellular signaling pathways is a focal point of research .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several thiomorpholine derivatives, including this compound. The results demonstrated significant activity against resistant strains of bacteria, suggesting its potential use in clinical settings for treating infections caused by resistant pathogens .
  • Anticancer Research : In vitro studies have shown that this compound can induce cell death in various cancer cell lines. The research focused on the apoptosis pathway, revealing that it activates caspases involved in the apoptotic process, thus presenting a potential therapeutic avenue for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Thiomorpholin-4-ylmethyl)benzoic acid, and what reaction conditions ensure optimal yield?

  • Methodological Answer : The synthesis typically involves coupling thiomorpholine with a benzoic acid derivative via a methylene linker. Key steps include:

  • Nucleophilic substitution : Reacting 4-(bromomethyl)benzoic acid with thiomorpholine in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Catalytic bases like triethylamine or potassium carbonate improve reaction efficiency. Monitoring by TLC or HPLC ensures reaction completion .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the thiomorpholine ring integration and methylene bridge (δ ~4.2 ppm for CH2_2) .
  • IR : Peaks at ~2500 cm1^{-1} (S-H stretch, if present) and ~1700 cm1^{-1} (carboxylic acid C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 254.08) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential dust inhalation .
  • Emergency Measures :
  • Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Exposure : Flush skin/eyes with water for 15 minutes; seek medical attention if ingested .
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation of the thiomorpholine moiety .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing thiomorpholine with morpholine) to isolate pharmacophore contributions .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability.
  • Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers or methodological biases .

Q. What computational strategies predict the interaction of this compound with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., cyclooxygenase-2). Parameterize force fields for sulfur-containing ligands .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on thiomorpholine’s conformational flexibility .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How does the compound’s thiomorpholine moiety influence its reactivity in material science applications?

  • Methodological Answer :

  • Coordination Chemistry : The sulfur atom acts as a Lewis base, forming complexes with transition metals (e.g., Cu2+^{2+}) for catalytic or sensing applications. Characterize complexes via UV-Vis and cyclic voltammetry .
  • Polymer Functionalization : Graft onto polymers via carboxylic acid coupling (EDC/NHS chemistry). Monitor grafting density by FTIR or XPS .

Q. What strategies mitigate degradation of this compound during long-term storage or experimental use?

  • Methodological Answer :

  • Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation of the thioether group.
  • Lyophilization : Freeze-dry under vacuum for stable powder formulation. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
  • Inert Atmospheres : Store solutions under argon in amber vials to block light and oxygen .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.